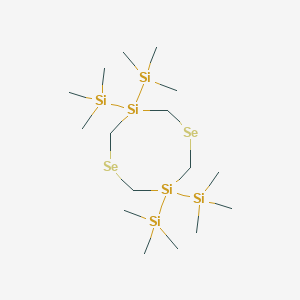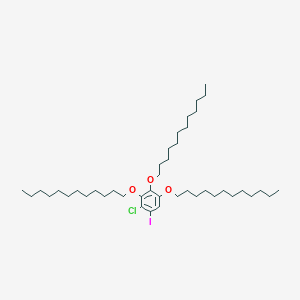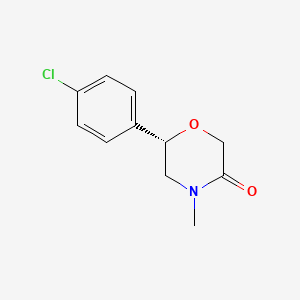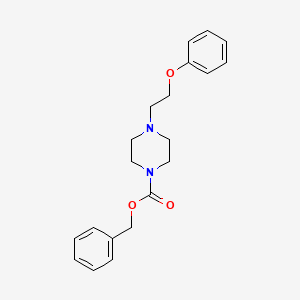![molecular formula C17H18N4 B12622021 1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- CAS No. 918313-48-1](/img/structure/B12622021.png)
1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a naphthalene ring and a pyrrolidinylmethyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Naphthalene Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Pyrrolidinylmethyl Group: This can be done through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts like copper or palladium.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biological studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in materials science and catalysis.
Mecanismo De Acción
The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole: The parent compound without the naphthalene and pyrrolidinylmethyl groups.
4-Phenyl-1H-1,2,3-Triazole: Similar structure with a phenyl group instead of a naphthalene ring.
1-(2-Pyrrolidinylmethyl)-1H-1,2,3-Triazole: Lacks the naphthalene ring.
Uniqueness
1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- is unique due to the combination of the naphthalene ring and the pyrrolidinylmethyl group, which may confer distinct chemical and biological properties compared to other triazoles.
Propiedades
Número CAS |
918313-48-1 |
|---|---|
Fórmula molecular |
C17H18N4 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
4-naphthalen-1-yl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole |
InChI |
InChI=1S/C17H18N4/c1-2-8-15-13(5-1)6-3-9-16(15)17-12-21(20-19-17)11-14-7-4-10-18-14/h1-3,5-6,8-9,12,14,18H,4,7,10-11H2/t14-/m0/s1 |
Clave InChI |
JGBFLWCYUKSALR-AWEZNQCLSA-N |
SMILES isomérico |
C1C[C@H](NC1)CN2C=C(N=N2)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CC(NC1)CN2C=C(N=N2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12621960.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B12621965.png)
![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)
![2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12621973.png)
![1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone](/img/structure/B12621976.png)



-lambda~5~-phosphane](/img/structure/B12621995.png)


methanone](/img/structure/B12622015.png)
![(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone](/img/structure/B12622016.png)
